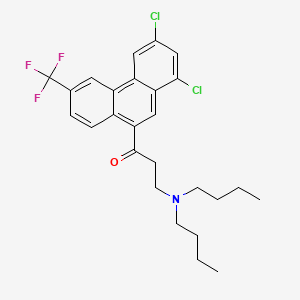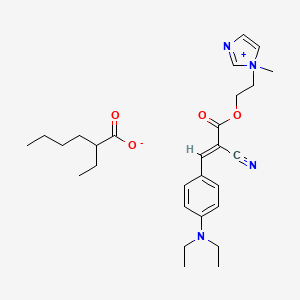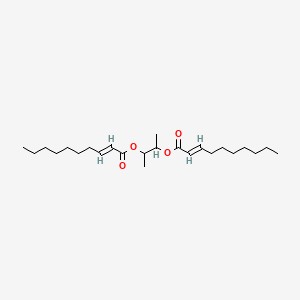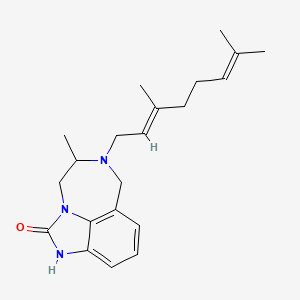
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3,7-dimethyl-2,6-octadienyl)-4,5,6,7-tetrahydro-5-methyl-, (E)-(1)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3,7-dimethyl-2,6-octadienyl)-4,5,6,7-tetrahydro-5-methyl-, (E)-(1)- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This compound, with its unique structure, may exhibit distinct pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the imidazo ring and the benzodiazepine core. Common synthetic routes may involve:
Formation of the Imidazo Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the Benzodiazepine Core: This step may involve the use of amines and aldehydes under specific conditions to form the benzodiazepine structure.
Functionalization: Introduction of the 3,7-dimethyl-2,6-octadienyl group and other substituents through reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and octadienyl groups.
Reduction: Reduction reactions may target the imidazo ring or benzodiazepine core.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Studies: Investigating the biological activity of the compound, including its interaction with enzymes and receptors.
Medicine
Pharmacological Research: Exploring its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry
Material Science:
作用機序
The mechanism of action of this compound would likely involve interaction with central nervous system receptors, similar to other benzodiazepines. It may act on GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Midazolam: Known for its use in anesthesia.
Uniqueness
The unique structural features of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3,7-dimethyl-2,6-octadienyl)-4,5,6,7-tetrahydro-5-methyl-, (E)-(1)- may confer distinct pharmacological properties, such as enhanced potency or selectivity for specific receptors.
特性
CAS番号 |
131515-01-0 |
|---|---|
分子式 |
C21H29N3O |
分子量 |
339.5 g/mol |
IUPAC名 |
10-[(2E)-3,7-dimethylocta-2,6-dienyl]-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C21H29N3O/c1-15(2)7-5-8-16(3)11-12-23-14-18-9-6-10-19-20(18)24(13-17(23)4)21(25)22-19/h6-7,9-11,17H,5,8,12-14H2,1-4H3,(H,22,25)/b16-11+ |
InChIキー |
AEQBIUWYQVXHJN-LFIBNONCSA-N |
異性体SMILES |
CC1CN2C3=C(CN1C/C=C(\C)/CCC=C(C)C)C=CC=C3NC2=O |
正規SMILES |
CC1CN2C3=C(CN1CC=C(C)CCC=C(C)C)C=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


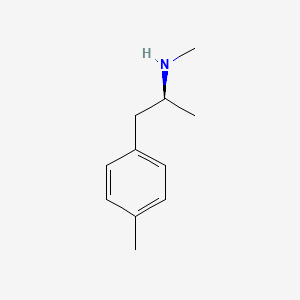
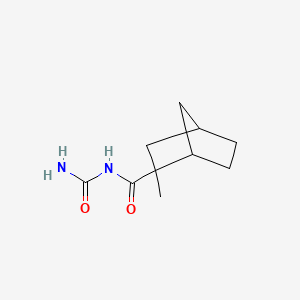
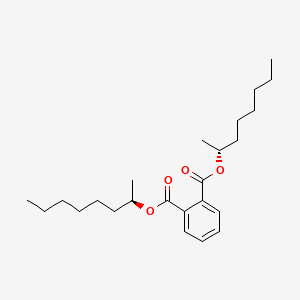
![3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol](/img/structure/B12708958.png)

